molecular formula C11H13NO B13270924 1-[(2-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde

1-[(2-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13270924
M. Wt: 175.23 g/mol
InChI Key: NHGOWCIFRKVRDM-UHFFFAOYSA-N
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Description

1-[(2-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H13NO. This compound features a cyclopropane ring attached to a carbaldehyde group and a 2-methylpyridin-3-ylmethyl substituent. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 2-methylpyridine with cyclopropane-1-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 2-methylpyridine, followed by the addition of cyclopropane-1-carbaldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

1-[(2-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and targets involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the presence of both the cyclopropane ring and the 2-methylpyridin-3-ylmethyl substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-[(2-methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H13NO/c1-9-10(3-2-6-12-9)7-11(8-13)4-5-11/h2-3,6,8H,4-5,7H2,1H3

InChI Key

NHGOWCIFRKVRDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CC2(CC2)C=O

Origin of Product

United States

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